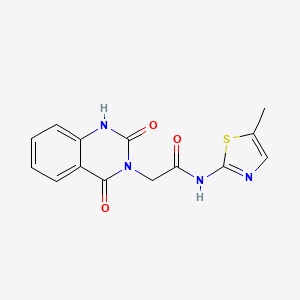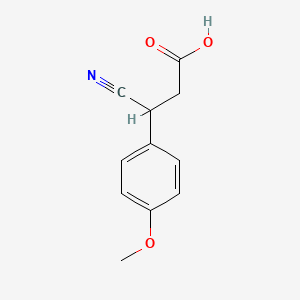![molecular formula C21H29N3O3 B6577493 3-[(3,4-dimethoxyphenyl)methyl]-1-{3-[4-(dimethylamino)phenyl]propyl}urea CAS No. 1210352-70-7](/img/structure/B6577493.png)
3-[(3,4-dimethoxyphenyl)methyl]-1-{3-[4-(dimethylamino)phenyl]propyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3,4-dimethoxyphenyl)methyl]-1-{3-[4-(dimethylamino)phenyl]propyl}urea, or 3DMAPU, is an analogue of the neurotransmitter dopamine and has been studied for its potential applications in scientific research. It has been used as a tool to study the physiological and biochemical effects of dopamine, as well as its mechanism of action and the advantages and limitations for laboratory experiments.
科学研究应用
3DMAPU has been widely used in scientific research as a tool to study the physiological and biochemical effects of dopamine. It has been used to study the effects of dopamine on the central nervous system, as well as its effects on behavior and learning. It has also been used to study the effects of dopamine on the cardiovascular system, as well as the effects of dopamine on the release of hormones.
作用机制
3DMAPU is an analogue of the neurotransmitter dopamine and is believed to act as an agonist of the dopamine D2 receptor. It has been shown to bind to the D2 receptor, which is involved in the regulation of dopamine levels in the brain. This binding leads to an increase in dopamine levels, which can have a variety of effects on the body.
Biochemical and Physiological Effects
3DMAPU has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased alertness, improved focus, and improved mood. It has also been shown to increase the release of hormones, such as prolactin and oxytocin, which can lead to increased feelings of pleasure and relaxation. Additionally, 3DMAPU has been shown to have an anti-inflammatory effect, which can be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
3DMAPU has several advantages for laboratory experiments. It is relatively easy to synthesize, has a low toxicity profile, and has a long half-life, which makes it ideal for long-term experiments. Additionally, it is relatively inexpensive, making it an attractive option for researchers. However, 3DMAPU has some limitations as well. It is not as selective as other dopamine agonists, which means that it may have off-target effects. Additionally, its effects may not be as strong as those of other dopamine agonists.
未来方向
There are a variety of potential future directions for 3DMAPU research. One potential direction is to further study the effects of 3DMAPU on the central nervous system. Additionally, further research could be done to explore the potential therapeutic applications of 3DMAPU, such as in the treatment of depression and anxiety. Additionally, further research could be done to explore the potential applications of 3DMAPU in the treatment of neurological disorders, such as Parkinson’s disease. Finally, further research could be done to explore the potential applications of 3DMAPU in the treatment of addiction.
合成方法
3DMAPU is synthesized through a multi-step process. The first step involves the condensation of 4-dimethylaminobenzaldehyde with aqueous ammonia, followed by the addition of 3,4-dimethoxyphenylmethyl chloride. The resulting product is then treated with sodium hydroxide to yield 3DMAPU. This method is relatively simple and has been used to synthesize a variety of analogues of dopamine.
属性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[3-[4-(dimethylamino)phenyl]propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-24(2)18-10-7-16(8-11-18)6-5-13-22-21(25)23-15-17-9-12-19(26-3)20(14-17)27-4/h7-12,14H,5-6,13,15H2,1-4H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHPWZMQOBJIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![13-{[3-(diethylamino)propyl]amino}-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6577411.png)

![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6577416.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6577426.png)
![3-(3-oxo-3-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}propyl)-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6577438.png)
![(2E)-3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}prop-2-enamide](/img/structure/B6577439.png)
![ethyl 3-({4-[(methylcarbamoyl)methyl]phenyl}carbamoyl)propanoate](/img/structure/B6577446.png)
![(2E)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B6577464.png)
![2-[2-(N'-nonanoylhydrazinecarbonyl)acetamido]benzoic acid](/img/structure/B6577466.png)
![3-methyl-7-octyl-8-[(3-oxobutan-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577478.png)
![4-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B6577486.png)

![3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea](/img/structure/B6577495.png)